Chloroacetyl-L-tryptophan

Catalog No.
S523510
CAS No.
64709-57-5
M.F
C13H13ClN2O3
M. Wt
280.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroacetyl-L-tryptophan

CAS Number

64709-57-5

Product Name

Chloroacetyl-L-tryptophan

IUPAC Name

(2S)-2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.7 g/mol

InChI

InChI=1S/C13H13ClN2O3/c14-6-12(17)16-11(13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)/t11-/m0/s1

InChI Key

PGTJUXHMJYBSBW-NSHDSACASA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCl

solubility

Soluble in DMSO

Synonyms

CA-Trp, chloroacetyl-L-tryptophan, chloroacetyltryptophan, chloroacetyltryptophan, (DL)-isomer

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCl

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CCl

The exact mass of the compound N-Chloroacetyl-L-tryptophan is 280.0615 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523827. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chloroacetyl-L-tryptophan (CAS 64709-57-5) is a highly specialized, non-proteinogenic amino acid derivative characterized by a reactive chloroacetyl moiety attached to the alpha-amino nitrogen of the L-tryptophan core. In advanced procurement and chemical biology workflows, it serves as an essential translation initiator in the Random non-standard Peptides Integrated Discovery (RaPID) system and as a versatile precursor for complex polycyclic indole synthesis [1]. The chloroacetyl group acts as a potent electrophile, enabling spontaneous intramolecular thioether formation with downstream nucleophiles such as cysteine thiols [2]. This specific reactivity profile makes it a foundational building block for generating highly constrained, protease-resistant macrocyclic peptide libraries and novel peptidomimetics that require both a rigidified backbone and a bulky, hydrophobic indole pharmacophore.

Substituting Chloroacetyl-L-tryptophan with unmodified L-tryptophan, N-acetyl-L-tryptophan, or generic halo-aliphatic acids fundamentally disrupts its utility in macrocyclization and photocyclization workflows. Unmodified L-tryptophan and N-acetyl-L-tryptophan lack the electrophilic alpha-chloro group required for spontaneous thioether bond formation, resulting in linear, unconstrained peptides that are rapidly degraded by proteases and exhibit poor target affinity [1]. Furthermore, substituting with other chloroacetylated amino acids (such as N-chloroacetyl-L-alanine) eliminates the critical steric and hydrophobic properties provided by the indole side chain, which often serves as a primary anchor in protein-protein interaction screens [2]. Consequently, for applications requiring precise N-terminal cyclization combined with a bulky aromatic core, exact procurement of Chloroacetyl-L-tryptophan is chemically mandatory.

Spontaneous Thioether Macrocyclization in mRNA Display

In in vitro translation systems, Chloroacetyl-L-tryptophan acts as a specialized initiator that drives spontaneous intramolecular cyclization. Upon translation, the electrophilic chloroacetyl group reacts quantitatively with the sulfhydryl group of a downstream cysteine residue to form a stable thioether bond [1].

Evidence DimensionThioether macrocyclization efficiency
Target Compound DataEnables spontaneous, quantitative thioether cyclization to form constrained macrocycles
Comparator Or BaselineN-Acetyl-L-tryptophan
Quantified Difference100% intended cyclic topology vs. 0% macrocyclization for N-acetyl analogs
ConditionsRibosomal translation followed by spontaneous reaction at 37°C in a Flexible In-vitro Translation (FIT) system

Procuring this specific compound is essential for generating the highly constrained, protease-resistant cyclic peptide libraries required for modern drug discovery.

Flexizyme-Mediated tRNA Acylation Compatibility

Chloroacetyl-L-tryptophan (typically activated as a cyanomethyl ester) demonstrates high compatibility with artificial ribozymes (flexizymes), allowing it to bypass the strict substrate specificities of natural ribosomal machinery[1].

Evidence DimensiontRNA charging efficiency
Target Compound DataEfficiently charged onto initiator tRNA (tRNAfMet) via enhanced flexizyme (eFx)
Comparator Or BaselineStandard aminoacyl-tRNA synthetases (aaRS)
Quantified DifferenceeFx enables specific charging of the non-proteinogenic ClAc-L-Trp, whereas native aaRS completely rejects it
ConditionsIn vitro flexizyme acylation assay for genetic code reprogramming

This compatibility allows researchers to directly incorporate reactive handles at the peptide N-terminus, a process impossible with standard amino acids and native enzymes.

Photochemical Precursor Suitability for Bridged Indoles

Beyond peptide synthesis, N-chloroacetyl-L-tryptophan serves as a highly efficient precursor in UV-mediated photocyclization. The reactive chloroacetyl moiety directs regioselective cyclization to the C-4 position of the indole ring, yielding complex 8-membered lactams [1].

Evidence DimensionPhotocyclization yield to 8-membered lactams
Target Compound DataYields up to 40% of the 8-membered lactam of L-tryptophan-4-acetic acid
Comparator Or BaselineUnmodified L-tryptophan
Quantified DifferenceProvides the necessary reactive handle for regioselective C-4 cyclization, whereas unmodified tryptophan undergoes non-specific degradation
ConditionsNeutral aqueous solution under UV irradiation (253.7 nm)

Provides a direct, scalable synthetic route to complex polycyclic indole alkaloids that cannot be accessed using standard proteinogenic precursors.

Paralog-Selective Ligand Discovery via Structural Constraint

The structural rigidity imparted by the Chloroacetyl-L-tryptophan-derived thioether bridge directly translates to superior target binding. In screens against BET bromodomains (BRD2/BRD4), cyclic peptides initiated with this compound achieved exceptional affinity and selectivity [1].

Evidence DimensionTarget binding affinity (KD) and selectivity
Target Compound DataKD values of 0.1–10 nM with >1000-fold paralog selectivity
Comparator Or BaselineLinear peptide equivalents
Quantified DifferenceCyclic architecture provides >1000-fold higher affinity and selectivity compared to unconstrained linear baselines
ConditionsSurface Plasmon Resonance (SPR) of RaPID-derived peptides against BRD2/BRD4

Demonstrates that the specific structural constraint provided by this initiator is critical for achieving drug-like affinity in peptide screening campaigns.

mRNA Display and RaPID Screening Workflows

Chloroacetyl-L-tryptophan is the industry-standard initiator amino acid for flexizyme-mediated in vitro translation. It is procured to generate massive libraries (>10^12 variants) of thioether-closed macrocyclic peptides, enabling the discovery of high-affinity binders for challenging protein targets [1].

Photochemical Synthesis of Polycyclic Indole Alkaloids

Due to its specific reactivity under UV irradiation, this compound is utilized as a direct precursor for synthesizing 8-membered lactams and bridged polycyclic indole structures. This makes it a critical building block for medicinal chemistry programs focused on complex alkaloid drug discovery [2].

Synthesis of Fluorescent Protein Chromophore Analogs

The compound is employed in the rapid synthesis of 4-arylidene-5-imidazolinones via condensation with anilines. This application provides a highly efficient, one-pot synthetic route to Cyan and Green fluorescent protein chromophore analogs for advanced imaging and biochemical assays [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Exact Mass

280.0615

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

79189-76-7
64709-57-5

Wikipedia

(2S)-2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoic acid

Dates

Last modified: 08-15-2023
1: Ksycińska H, Grzegorzewska J. [Spectrophotometric method of determination of carboxypeptidase activity]. Acta Pol Pharm. 1980;37(6):681-4. Polish. PubMed PMID: 7293807.

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